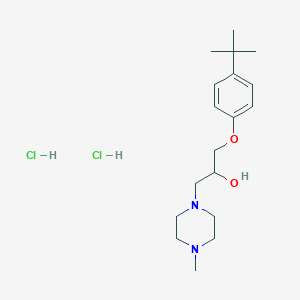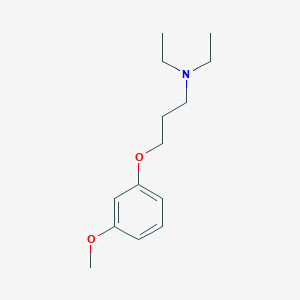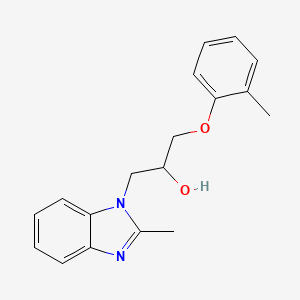
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
描述
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCPP is a beta-adrenergic receptor antagonist, which means that it blocks the effects of epinephrine and norepinephrine on the beta-adrenergic receptors. This property makes TCPP an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
作用机制
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride works by binding to the beta-adrenergic receptors and blocking the effects of epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure, as well as a decrease in the release of glucose and lipids from the liver.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects, including a decrease in heart rate and blood pressure, as well as a decrease in the release of glucose and lipids from the liver. 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have anti-inflammatory effects, as well as potential anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its specificity for the beta-adrenergic receptors, which allows for the selective study of these receptors without affecting other signaling pathways. However, 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride can also have off-target effects, and its use can be limited by its solubility and stability.
未来方向
There are a number of potential future directions for research on 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the development of more selective beta-adrenergic receptor antagonists, which could be used to study the specific roles of different beta-adrenergic receptor subtypes. Another area of interest is the use of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in the development of new therapies for cardiovascular disease and other conditions. Additionally, further research is needed to fully understand the potential anti-cancer properties of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride and other beta-adrenergic receptor antagonists.
科学研究应用
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used extensively in scientific research to study the physiological and biochemical effects of beta-adrenergic receptor activation. Specifically, 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used to study the role of beta-adrenergic receptors in cardiovascular function, as well as in the regulation of glucose and lipid metabolism.
属性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(21)13-20-11-9-19(4)10-12-20;;/h5-8,16,21H,9-14H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVOAIOSJPRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416811 | |
| Record name | 1-(4-tert-Butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5361-57-9 | |
| Record name | 1-(4-tert-Butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![diethyl [4-(3-methoxyphenoxy)butyl]malonate](/img/structure/B3846630.png)
![N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3846632.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B3846640.png)

hydrazone](/img/structure/B3846657.png)
![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)

![1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide](/img/structure/B3846690.png)
![8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B3846691.png)